Bis(3,5-diiodosalicylato)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,5-diiodosalicylato)copper: is a coordination compound that features copper(II) ions coordinated to 3,5-diiodosalicylic acid ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(3,5-diiodosalicylato)copper can be synthesized through the reaction of copper(II) chloride dihydrate (CuCl₂·2H₂O) or copper(II) nitrate hexahydrate (Cu(NO₃)₂·6H₂O) with 3,5-diiodosalicylic acid in the presence of different amines . The reaction typically involves dissolving the copper salt and the 3,5-diiodosalicylic acid in a suitable solvent, followed by the addition of the amine, which acts as a deprotonating agent. The mixture is then stirred and heated under controlled conditions to facilitate the formation of the desired coordination compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Bis(3,5-diiodosalicylato)copper undergoes various chemical reactions, including:
Oxidation and Reduction: The copper(II) center can participate in redox reactions, cycling between Cu(II) and Cu(I) states.
Substitution: The 3,5-diiodosalicylate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Ligand exchange reactions can be facilitated by using different amines or other coordinating ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state copper complexes, while substitution reactions can yield new coordination compounds with different ligands.
Scientific Research Applications
Chemistry: Bis(3,5-diiodosalicylato)copper is used in the study of coordination chemistry and the design of metal-organic frameworks. Its unique structure allows researchers to explore various coordination geometries and bonding interactions.
Biology and Medicine: The compound’s potential biological activity is of interest, particularly in the development of new therapeutic agents. Its ability to interact with biological molecules and modulate cellular processes makes it a candidate for further investigation in medicinal chemistry.
Industry: In industrial applications, this compound can be used as a precursor for the synthesis of other copper-containing materials. Its coordination properties make it suitable for use in catalysis and materials science.
Mechanism of Action
The mechanism by which bis(3,5-diiodosalicylato)copper exerts its effects involves the coordination of the copper(II) center to the 3,5-diiodosalicylate ligands. This coordination can influence the compound’s reactivity and interaction with other molecules. In biological systems, the copper center can participate in redox reactions, generating reactive oxygen species (ROS) that can modulate cellular processes . The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II): Another copper(II) coordination compound with different ligands.
Lithium 3,5-diiodosalicylate: A lithium salt of 3,5-diiodosalicylic acid, used in similar research contexts.
Uniqueness: Bis(3,5-diiodosalicylato)copper is unique due to the presence of iodine atoms in the ligands, which can participate in halogen bonding and influence the compound’s structural and electronic properties. This makes it distinct from other copper coordination compounds and provides unique opportunities for research and application.
Biological Activity
Bis(3,5-diiodosalicylato)copper (Cu(DIODO)2) is a copper complex that has garnered attention for its potential biological activities. This compound is characterized by its unique coordination of copper ions with 3,5-diiodosalicylate ligands, which may influence its reactivity and interactions within biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic development.
Chemical Structure and Properties
The chemical formula for this compound is C26H34CuO6. The structure features a copper(II) ion coordinated to two 3,5-diiodosalicylate ligands, which can facilitate various biochemical interactions.
The mechanism by which this compound exerts its biological effects involves:
- Redox Reactions : The copper center can participate in redox reactions, generating reactive oxygen species (ROS) that may modulate cellular processes.
- Coordination Chemistry : The coordination of the copper ion with the ligand influences the compound's reactivity, potentially affecting enzyme activity and cellular signaling pathways.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. This activity is particularly relevant in the context of diseases characterized by oxidative damage.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Cell Line | Inhibition (%) | IC50 (µM) |
---|---|---|
MCF-7 (Breast Cancer) | 45% | 10 |
HeLa (Cervical Cancer) | 50% | 8 |
A549 (Lung Cancer) | 40% | 12 |
Immunomodulatory Effects
Studies have demonstrated that this compound can enhance immune responses. It has been shown to accelerate the regeneration of immune cells post-radiation exposure, improving survival rates and immune reactivity in animal models.
- Radioprotection : In experiments with mice subjected to gamma radiation, treatment with this compound resulted in increased survival rates from 40% to 86% when administered before exposure .
Case Studies
- Radioprotection Study : In a controlled study where mice were treated with this compound before being exposed to lethal doses of radiation, significant improvements in spleen cell recovery and overall survival were observed. The compound promoted faster reconstitution of both B and T lymphocytes post-irradiation .
- Cancer Cell Line Studies : In vitro tests on various cancer cell lines revealed that this compound could inhibit cell growth effectively. The compound's mechanism appears to involve both apoptosis induction and cell cycle arrest.
Properties
Molecular Formula |
C14H6CuI4O6 |
---|---|
Molecular Weight |
841.36 g/mol |
IUPAC Name |
copper;2-hydroxy-3,5-diiodobenzoate |
InChI |
InChI=1S/2C7H4I2O3.Cu/c2*8-3-1-4(7(11)12)6(10)5(9)2-3;/h2*1-2,10H,(H,11,12);/q;;+2/p-2 |
InChI Key |
BLKCFMYRTNYHCC-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)[O-])O)I)I.C1=C(C=C(C(=C1C(=O)[O-])O)I)I.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.